Diethoxydi(naphthalen-1-yl)silane

Description

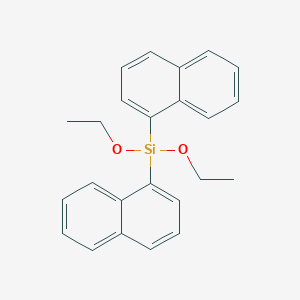

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24O2Si |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

diethoxy(dinaphthalen-1-yl)silane |

InChI |

InChI=1S/C24H24O2Si/c1-3-25-27(26-4-2,23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18H,3-4H2,1-2H3 |

InChI Key |

SGXNQRUIKNITME-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Understanding of Diethoxydi Naphthalen 1 Yl Silane

Elucidation of Optimized Synthetic Pathways for Diethoxydi(naphthalen-1-yl)silane Synthesis

The creation of this compound hinges on the effective formation of silicon-naphthalene bonds. Two primary methods have been explored for this purpose: Grignard reagent-mediated approaches and hydrosilylation reactions.

Grignard Reagent-Mediated Approaches to Silicon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organosilicon chemistry, providing a versatile route to form silicon-carbon bonds. gelest.com In the synthesis of this compound, this typically involves the reaction of a naphthalene-derived Grignard reagent with a suitable silicon-containing precursor.

A common pathway involves the initial formation of 1-naphthylmagnesium bromide, the Grignard reagent, from 1-bromonaphthalene (B1665260) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This is followed by a reaction with a silicon electrophile, such as tetraethoxysilane (TEOS). The nucleophilic 1-naphthyl group from the Grignard reagent displaces the ethoxy groups on the silicon atom. To obtain the desired disubstituted product, the stoichiometry of the reactants must be carefully controlled.

Alternatively, dichlorodi(naphthalen-1-yl)silane can be synthesized first and then converted to the diethoxy derivative. This involves the reaction of 1-bromonaphthalene with lithium to form 1-naphthyllithium, which then reacts with tetrachlorosilane. researchgate.net The resulting dichlorodi(naphthalen-1-yl)silane can be purified and subsequently reacted with ethanol (B145695) in the presence of a base to yield this compound.

The kinetics of Grignard reactions with alkoxysilanes can be complex. The reaction rate is influenced by the concentration of the Grignard reagent and the solvent system. researchgate.net For instance, replacing diethyl ether with toluene (B28343) can significantly accelerate the reaction with alkoxysilanes. researchgate.net The byproducts of the reaction, such as alkoxymagnesium halides, can also impact the reaction rate by complexing with the Grignard reagent and enhancing its nucleophilicity. researchgate.net

Table 1: Comparison of Grignard Reagent Approaches

| Precursor | Reagent | Key Steps | Advantages | Disadvantages |

| 1-Bromonaphthalene | Tetraethoxysilane (TEOS) | 1. Formation of 1-naphthylmagnesium bromide. 2. Reaction with TEOS. | Direct route to the ethoxy-functionalized silane (B1218182). | Stoichiometric control can be challenging, potentially leading to a mixture of products. |

| 1-Bromonaphthalene | Tetrachlorosilane | 1. Formation of 1-naphthyllithium. 2. Reaction with SiCl4 to form dichlorodi(naphthalen-1-yl)silane. 3. Ethanolysis to replace chlorine with ethoxy groups. | Stepwise approach allows for better control and purification of intermediates. researchgate.net | Longer reaction sequence. |

Hydrosilylation Reactions in Naphthalene-Functionalized Silane Synthesis

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, offers an alternative and often more atom-economical route to silicon-carbon bond formation. mdpi.com While direct hydrosilylation to form this compound is less common, the principles of this reaction are crucial in the broader context of naphthalene-functionalized silane synthesis.

This method would theoretically involve the reaction of a dihydrosilane with naphthalene (B1677914) under the influence of a transition metal catalyst. However, the aromatic nature of naphthalene makes direct hydrosilylation challenging. More commonly, a precursor containing a reactive group, such as a vinyl or allyl group attached to the naphthalene ring, would be used. This unsaturated group would then readily undergo hydrosilylation with a suitable silane like diethoxysilane.

Catalysts for hydrosilylation are typically based on platinum (e.g., Speier's or Karstedt's catalyst), but more recently, catalysts based on more abundant and less expensive metals like nickel, iron, and cobalt have been developed. princeton.eduacs.org The mechanism of hydrosilylation can vary, with the Chalk-Harrod mechanism being a widely accepted pathway for many platinum-catalyzed reactions. princeton.edu This involves oxidative addition of the Si-H bond to the metal center, followed by olefin insertion and reductive elimination. princeton.edu

Recent research has also explored the hydrosilylation of arynes, which are highly reactive intermediates. nih.gov Benzyne, derived from hexadehydro-Diels-Alder reactions, has been shown to be an effective acceptor for hydrosilylation with various silanes. nih.gov This suggests a potential, albeit specialized, route for the arylation of silanes.

Evaluation of Reaction Parameters and Yield Optimization Strategies for Research Scale

Optimizing the synthesis of this compound on a research scale requires careful consideration of several parameters to maximize yield and purity.

For Grignard-based syntheses, key parameters include:

Solvent: The choice of solvent (e.g., diethyl ether, THF) can significantly affect the solubility and reactivity of the Grignard reagent. researchgate.net

Temperature: Grignard reactions are often initiated at room temperature but may require cooling to control exothermic reactions or heating to drive the reaction to completion.

Addition Order: The order of addition of reactants can influence the product distribution. For instance, adding the Grignard reagent to the silane (reverse addition) can be preferred for partial substitution. gelest.com

Stoichiometry: Precise control over the molar ratios of the Grignard reagent and the silicon precursor is crucial to favor the formation of the desired disubstituted product over mono- or trisubstituted byproducts.

For hydrosilylation reactions, important parameters include:

Catalyst Choice and Loading: The type of metal catalyst and its concentration are critical for reaction efficiency and selectivity.

Temperature: Hydrosilylation reactions are often performed at elevated temperatures to achieve a reasonable reaction rate.

Solvent: The reaction is often carried out in a non-protic solvent to avoid quenching the reactive species.

Yield optimization strategies often involve systematic variation of these parameters in a series of small-scale experiments. Techniques like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions.

Advanced Purification Techniques and Their Impact on Research-Grade Material Integrity

Achieving high purity is paramount for research-grade this compound, as impurities can significantly affect its properties and performance in subsequent applications. Several advanced purification techniques are employed to ensure the integrity of the final product.

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid organosilicon compounds with different boiling points. google.com This is particularly effective for removing volatile impurities or unreacted starting materials.

Crystallization: If the compound is a solid, recrystallization from a suitable solvent is a powerful technique for removing impurities. researchgate.net The choice of solvent is critical to ensure that the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.

Chromatography: Column chromatography, particularly flash chromatography, is a versatile technique for separating complex mixtures. unt.edu A stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) are chosen to achieve differential partitioning of the components, allowing for the isolation of the pure product.

Acid Washing: For removing metal impurities, especially from syntheses involving metal catalysts or Grignard reagents, washing with a dilute acid solution can be effective. youtube.com This is often followed by washing with deionized water to remove any residual acid. youtube.com

The choice of purification method depends on the physical state of the compound and the nature of the impurities. Often, a combination of these techniques is necessary to achieve the desired level of purity. The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Mass Spectrometry (MS). youtube.combldpharm.com

Table 2: Purification Techniques for this compound

| Technique | Principle | Target Impurities | Considerations |

| Fractional Distillation | Separation based on boiling point differences. google.com | Volatile starting materials, solvents, and byproducts. | Requires thermal stability of the compound. Performed under vacuum for high-boiling compounds. |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. researchgate.net | Solid impurities and byproducts. | Requires the compound to be a solid at room temperature. Solvent selection is crucial. |

| Flash Chromatography | Differential partitioning between a stationary and mobile phase. unt.edu | A wide range of impurities, including those with similar boiling points. | Can be time-consuming and requires appropriate solvent and stationary phase selection. |

| Acid Washing | Removal of metal-based impurities through reaction with acid. youtube.com | Residual metals from catalysts or Grignard reagents. | Requires subsequent neutralization and washing to remove residual acid. |

Derivatization Strategies and Functional Group Transformations of this compound Precursors for Specific Applications

The ethoxy groups on this compound are hydrolyzable and can serve as handles for further chemical modifications. garzantispecialties.com These transformations are key to tailoring the properties of the molecule for specific applications.

One of the most important reactions of alkoxysilanes is hydrolysis and condensation to form siloxanes. researchgate.net Controlled hydrolysis of this compound, typically in the presence of an acid or base catalyst, leads to the formation of silanol (B1196071) intermediates (containing Si-OH groups). These silanols can then condense with each other to form Si-O-Si linkages, leading to the formation of oligomers or polymers with a polysiloxane backbone and pendant naphthyl groups. The properties of the resulting polysiloxane can be controlled by the reaction conditions, such as the water-to-silane ratio and the pH.

The ethoxy groups can also be replaced by other functional groups through nucleophilic substitution reactions . For example, reaction with other alcohols in a transesterification reaction can introduce different alkoxy groups. Reaction with amines can lead to the formation of aminosilanes.

Furthermore, the naphthalene rings themselves can be functionalized, although this is less common once the silane is formed. Electrophilic aromatic substitution reactions on the naphthalene rings could introduce a variety of functional groups, but the conditions must be carefully chosen to avoid cleavage of the silicon-carbon bond.

These derivatization strategies significantly expand the utility of this compound, allowing for its incorporation into a wide range of materials, including polymers, coatings, and hybrid organic-inorganic materials. garzantispecialties.com

Advanced Spectroscopic and Crystallographic Probes for Structural and Electronic Elucidation in Research

High-Resolution Multi-Nuclear NMR Spectroscopy for Conformation and Bonding Analysis

High-resolution multi-nuclear NMR spectroscopy is an indispensable tool for delineating the precise molecular structure of Diethoxydi(naphthalen-1-yl)silane in solution. By probing the magnetic environments of the ¹H, ¹³C, and ²⁹Si nuclei, a comprehensive picture of the compound's conformation and bonding arrangement can be constructed.

The ¹H NMR spectrum provides crucial information about the electronic environment of the protons. The protons of the two naphthalenyl groups are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electron-donating or -withdrawing nature of the silyl (B83357) substituent. The ethoxy group protons would appear as a quartet for the methylene (B1212753) (-OCH₂-) protons, likely in the range of 3.8-4.2 ppm, and a triplet for the methyl (-CH₃) protons, expected around 1.2-1.5 ppm, with coupling between them.

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. The ten distinct carbon atoms of each naphthalenyl group will give rise to a series of signals in the downfield region (120-140 ppm). The ipso-carbon, directly attached to the silicon atom, is of particular interest as its chemical shift provides insight into the electronic interaction between the silicon and the aromatic ring. The methylene and methyl carbons of the ethoxy groups are expected at approximately 58-62 ppm and 18-20 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Naphthalenyl-H | 7.0 - 9.0 |

| ¹H | -OCH₂- | 3.8 - 4.2 (quartet) |

| ¹H | -CH₃ | 1.2 - 1.5 (triplet) |

| ¹³C | Naphthalenyl-C | 120 - 140 |

| ¹³C | -OCH₂- | 58 - 62 |

| ¹³C | -CH₃ | 18 - 20 |

Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions and Reaction Progress

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations in this compound. These methods are not only crucial for structural confirmation but also for monitoring reaction progress and investigating intermolecular interactions.

FT-IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by strong absorptions corresponding to the Si-O-C asymmetric stretching vibrations, typically found in the 1050-1100 cm⁻¹ region. The C-H stretching vibrations of the naphthalenyl groups will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethoxy groups are expected in the 2850-2980 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to a series of sharp bands between 1400 and 1600 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, offers complementary information. The symmetric vibrations of the non-polar bonds are often more intense in the Raman spectrum. The Si-C symmetric stretch, expected in the 600-800 cm⁻¹ region, and the aromatic ring breathing modes of the naphthalenyl groups would be prominent. By analyzing the shifts in vibrational frequencies, particularly those of the Si-O and aromatic C-H bonds, one can probe for weak intermolecular interactions such as hydrogen bonding or π-π stacking in the condensed phase.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | FT-IR, Raman | 3000 - 3100 |

| C-H Stretch (Aliphatic) | FT-IR, Raman | 2850 - 2980 |

| C=C Stretch (Aromatic) | FT-IR, Raman | 1400 - 1600 |

| Si-O-C Asymmetric Stretch | FT-IR | 1050 - 1100 |

| Si-C Stretch | Raman | 600 - 800 |

X-ray Diffraction Studies of Single Crystals to Determine Solid-State Architectures and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would reveal crucial details about its molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern its crystal packing.

A crystallographic study would provide accurate bond lengths and angles for the Si-C and Si-O bonds, as well as the geometry of the naphthalenyl and ethoxy groups. The dihedral angles between the two naphthalenyl rings and their orientation relative to the Si-O bonds would be of particular interest, offering insights into the steric hindrance and conformational flexibility of the molecule.

The crystal packing is largely dictated by non-covalent interactions. In the case of this compound, π-π stacking interactions between the electron-rich naphthalenyl rings of adjacent molecules are highly probable. These interactions would likely lead to a layered or herringbone packing motif. Additionally, weak C-H···O or C-H···π hydrogen bonds involving the ethoxy and naphthalenyl protons could further stabilize the crystal lattice. Understanding these packing arrangements is crucial as they can significantly influence the material's bulk properties, such as its melting point, solubility, and optical characteristics.

Advanced Mass Spectrometry for Investigating Oligomerization and Reaction Intermediates

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are powerful tools for determining the molecular weight of this compound and for investigating its potential to form oligomers or other reaction intermediates.

In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the compound's identity and isotopic distribution. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide structural information. Common fragmentation pathways for organosilanes include the cleavage of the Si-C and Si-O bonds. The loss of an ethoxy group (-OC₂H₅) or a naphthalenyl group (-C₁₀H₇) would result in characteristic fragment ions.

Furthermore, mass spectrometry is an excellent technique for detecting the presence of oligomeric species. Under certain conditions, this compound could potentially undergo hydrolysis and condensation reactions to form disiloxanes or larger oligomers. These species would be readily identifiable in the mass spectrum by their higher mass-to-charge ratios. This capability is particularly valuable for monitoring the stability of the compound and for studying its reactivity in various chemical environments.

Theoretical and Computational Investigations of Diethoxydi Naphthalen 1 Yl Silane Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For diethoxydi(naphthalen-1-yl)silane, DFT calculations can provide invaluable insights into its geometry, electronic structure, and inherent reactivity.

A typical DFT study would begin with the optimization of the molecule's three-dimensional structure. This process determines the lowest energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. Given the steric bulk of the two naphthalene (B1677914) groups, it is anticipated that the molecule will adopt a tetrahedral geometry around the central silicon atom, with significant twisting of the naphthalene rings to minimize steric hindrance.

Once the optimized geometry is obtained, the electronic properties can be analyzed. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the oxygen atoms of the ethoxy groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the silicon atom, being less electronegative than oxygen, will exhibit a more positive character.

A critical aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich naphthalene rings, while the LUMO may be centered around the silicon atom and the Si-O bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical hardness.

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, can further quantify the reactivity of different atomic sites within the molecule. These descriptors can predict which sites are most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for understanding the compound's reaction mechanisms.

Table 1: Predicted DFT Parameters for this compound

| Parameter | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Tetrahedral around Si; twisted naphthalene rings | Defines the stable conformation and steric properties. |

| HOMO Energy | Relatively high | Indicates a propensity to donate electrons. |

| LUMO Energy | Relatively low | Indicates a propensity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Reflects the kinetic stability of the molecule. |

| MEP | Negative potential on oxygen atoms; positive on silicon | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and behavior at interfaces. youtube.comyoutube.com

To study this compound in solution, a simulation box would be constructed containing one or more molecules of the silane (B1218182) surrounded by a large number of solvent molecules (e.g., water, ethanol). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates.

MD simulations can reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The bulky and hydrophobic naphthalene groups are expected to have a significant impact on the local solvent structure. The simulations can also track the rotational and translational motion of the this compound molecule, providing insights into its diffusion and reorientational dynamics.

Furthermore, MD simulations are invaluable for studying the behavior of molecules at interfaces, such as a solid surface or a liquid-vapor interface. For instance, simulating the interaction of this compound with a silica (B1680970) surface could provide insights into its potential use as a surface modifying agent. The simulations would reveal the preferred orientation of the molecule at the surface and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces) between the ethoxy groups and the surface hydroxyl groups.

Computational Mechanistic Studies of Hydrolysis and Condensation Reactions of Ethoxysilane (B94302) Groups

A key aspect of the chemistry of this compound is the reactivity of its ethoxy groups, which can undergo hydrolysis and condensation reactions. These reactions are fundamental to the formation of siloxane bonds and the production of polysiloxane materials.

Computational methods, particularly DFT, can be used to elucidate the detailed mechanisms of these reactions. The hydrolysis reaction involves the attack of a water molecule on the silicon atom, leading to the displacement of an ethoxy group and the formation of a silanol (B1196071) (Si-OH) group. The reaction mechanism can be studied by locating the transition state structure and calculating the activation energy barrier. The presence of the bulky naphthalene groups is expected to influence the reaction rate due to steric hindrance around the silicon center.

Following hydrolysis, the resulting silanol can undergo condensation with another silanol or an ethoxysilane to form a siloxane (Si-O-Si) bond. Computational studies can map out the potential energy surfaces for these condensation reactions, identifying the most favorable pathways and the associated energy barriers. The reaction can proceed through different mechanisms depending on the reaction conditions (e.g., pH).

By studying these reaction mechanisms computationally, it is possible to gain a deeper understanding of the factors that control the reactivity of this compound and to predict how changes in the molecular structure or reaction conditions will affect the outcome of the reactions.

Prediction of Spectroscopic Signatures and Photophysical Parameters via Quantum Chemical Methods

Quantum chemical calculations can predict various spectroscopic properties of molecules, which can be used to aid in their experimental characterization. For this compound, these methods can provide valuable information about its vibrational, nuclear magnetic resonance (NMR), and electronic spectra.

The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated using DFT. nih.gov These calculations can help in the assignment of experimental spectra and provide a detailed understanding of the vibrational modes of the molecule. For instance, the calculations would predict the characteristic stretching frequencies for the Si-O, C-O, and aromatic C-H bonds.

NMR chemical shifts can also be predicted with a high degree of accuracy using quantum chemical methods. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si), the theoretical NMR spectrum can be generated. This can be compared with experimental data to confirm the molecular structure and to understand the electronic environment of each atom.

Given the presence of the naphthalene chromophores, this compound is expected to exhibit interesting photophysical properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-visible spectrum. These calculations can also provide insights into the nature of the electronic transitions and the properties of the excited states, which is crucial for understanding the fluorescence or phosphorescence behavior of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| FT-IR | Characteristic peaks for Si-O, C-O, and aromatic C-H stretching and bending modes. nih.gov |

| Raman | Complementary vibrational modes to FT-IR, with strong signals expected for the aromatic ring vibrations. nih.gov |

| ¹H NMR | Distinct signals for the naphthalene protons and the ethoxy group protons. nih.gov |

| ¹³C NMR | Resonances for all unique carbon atoms in the naphthalene and ethoxy groups. nih.gov |

| ²⁹Si NMR | A single resonance characteristic of a tetra-substituted silicon atom. |

| UV-Vis Absorption | Strong absorption bands in the UV region due to π-π* transitions of the naphthalene rings. |

Reactivity and Reaction Dynamics of Diethoxydi Naphthalen 1 Yl Silane

Hydrolysis and Condensation Kinetics of Ethoxysilane (B94302) Moieties Under Varying Conditions

The reactivity of Diethoxydi(naphthalen-1-yl)silane is primarily dictated by the hydrolysis of its ethoxysilane moieties, followed by the condensation of the resulting silanol (B1196071) intermediates. This two-step process is fundamental to the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers.

The hydrolysis of alkoxysilanes is a complex process influenced by factors such as pH, water concentration, solvent, and temperature. bohrium.com Generally, the reaction can be catalyzed by both acids and bases. bohrium.com In acidic conditions, the hydrolysis reaction is typically fast, while the subsequent condensation of silanols is slower. nih.gov Conversely, under basic conditions, hydrolysis is the rate-limiting step, and condensation is rapid. nih.gov

For this compound, the two bulky naphthalen-1-yl groups introduce significant steric hindrance around the silicon center. This steric bulk is expected to have a profound impact on the kinetics of both hydrolysis and condensation. Research on the hydrolysis of similarly structured arylsilanes, such as certain alkoxysilanes with bulky aromatic substituents, has shown that hydrolysis can be significantly impeded. In one study, the hydrolysis of a di(naphthalen-1-yl)alkoxysilane was reported to be unsuccessful even under high concentrations of acetic acid, highlighting the substantial steric hindrance posed by the naphthalene (B1677914) rings. This suggests that the hydrolysis of this compound to its corresponding silanediol, di(naphthalen-1-yl)silanediol, is likely to be a slow process requiring specific catalytic conditions to proceed efficiently.

Once formed, the condensation of di(naphthalen-1-yl)silanediol to form oligomers and polymers is also subject to steric effects. The condensation of other arylsilanediols has been studied, and the kinetics are influenced by temperature and the physical state of the reactants. For instance, the solid-state condensation of diphenylsilanediol (B146891) has been shown to proceed at temperatures below its melting point, indicating that the reaction can occur in an ordered environment. bohrium.com The rate of condensation generally increases with temperature. bohrium.com It is reasonable to infer that the condensation of di(naphthalen-1-yl)silanediol would follow similar principles, though the larger steric bulk of the naphthalene rings might necessitate higher temperatures or more effective catalysts to achieve significant polymerization.

Table 1: General Influence of Conditions on Hydrolysis and Condensation of Sterically Hindered Alkoxysilanes

| Condition | Effect on Hydrolysis | Effect on Condensation | Inferred Impact on this compound |

| Acidic pH | Generally accelerated | Generally slowed | Hydrolysis likely requires strong acid catalysis; condensation would be slow, potentially allowing isolation of the silanediol. |

| Basic pH | Generally slowed | Generally accelerated | Hydrolysis is likely the rate-determining step; once silanols are formed, condensation would be rapid. |

| Increased Temperature | Increased rate | Increased rate | Higher temperatures would likely be necessary to overcome the activation energy for both steps due to steric hindrance. |

| Steric Hindrance | Decreased rate | Decreased rate | The bulky naphthyl groups are expected to significantly slow down both hydrolysis and condensation compared to less hindered silanes. |

Self-Assembly Processes and Supramolecular Architectures Derived from this compound

The hydrolysis of this compound yields di(naphthalen-1-yl)silanediol, a molecule with the potential for self-assembly into well-defined supramolecular architectures through non-covalent interactions. The primary driving force for the self-assembly of silanols is the formation of strong hydrogen bonds between the hydroxyl groups.

The bulky and rigid naphthalene rings play a crucial role in directing the self-assembly process. These aromatic groups can engage in π-π stacking interactions, which, in concert with hydrogen bonding, can lead to the formation of ordered structures such as tapes, ribbons, or sheets. The specific architecture of the resulting supramolecular assembly will depend on the interplay between the directional hydrogen bonds and the less directional but significant π-π stacking interactions.

While direct studies on the self-assembly of di(naphthalen-1-yl)silanediol are not widely available, research on other arylsilanediols provides valuable insights. For example, diphenylsilanediol is known to form various hydrogen-bonded networks. The supramolecular structures of organosilanols are diverse and can be influenced by the nature of the organic substituents on the silicon atom. The formation of discrete cyclic structures or extended linear or two-dimensional arrays is possible. Given the large surface area of the naphthalene rings, it is plausible that di(naphthalen-1-yl)silanediol could form lamellar structures or other complex architectures stabilized by a combination of hydrogen bonding and extensive π-π interactions.

Interfacial Reactivity and Surface Modification Strategies Utilizing Silane (B1218182) Functionality

Alkoxysilanes are widely used for the surface modification of various materials, including glass, metal oxides, and polymers. The process typically involves the hydrolysis of the alkoxy groups to form reactive silanols, which then condense with hydroxyl groups on the substrate surface, forming stable covalent bonds (e.g., Si-O-Si or Si-O-metal).

This compound, with its two ethoxy groups, can in principle be used for surface modification. The strategy would involve a controlled hydrolysis and condensation reaction at the material interface. However, the significant steric hindrance presented by the two naphthalene rings would likely make the formation of a dense, well-ordered self-assembled monolayer (SAM) challenging. The bulky nature of the molecule might lead to a more disordered and less densely packed surface layer compared to that formed by smaller silanes.

Despite the potential for lower packing density, the presence of the large, hydrophobic naphthalene groups on the surface could impart unique properties. For instance, a surface modified with this compound would be expected to exhibit high hydrophobicity and potentially unique optical or electronic properties due to the aromatic nature of the naphthyl moieties. The modification of surfaces with sterically hindered silanes has been explored, and while monolayer formation can be less ideal, the imparted functionality can still be highly effective for specific applications. researchgate.net For example, such modifications can be used to control surface energy, improve adhesion of specific polymers, or create surfaces with tailored refractive indices.

Table 2: Potential Applications of Surface Modification with this compound

| Application Area | Potential Benefit of Naphthyl Groups |

| Hydrophobic Coatings | The large aromatic surface area would lead to significant water repellency. |

| High Refractive Index Coatings | The high polarizability of the naphthalene rings could increase the refractive index of the surface. |

| Adhesion Promotion | The aromatic groups could enhance adhesion to aromatic polymer matrices through π-π interactions. |

| Electronic Devices | The π-conjugated system of the naphthalene rings might be utilized in organic electronic applications. |

Investigation of Catalytic Influence on Silane Reactivity and Polymerization

Given the anticipated low reactivity of this compound due to steric hindrance, the use of catalysts is crucial for promoting both its hydrolysis and subsequent polymerization. The choice of catalyst can significantly influence the reaction rates and the structure of the resulting polysiloxane.

For the hydrolysis step, both acid and base catalysts can be employed. Strong acids would protonate the ethoxy group, making it a better leaving group and facilitating nucleophilic attack by water. Strong bases would activate water by deprotonation, forming the more nucleophilic hydroxide (B78521) ion. The effectiveness of a particular catalyst would depend on its ability to access the sterically hindered silicon center.

For the polycondensation of the resulting di(naphthalen-1-yl)silanediol, various catalysts can be considered. These include protic acids, Lewis acids, and bases. The catalytic cycle for polycondensation typically involves the activation of a silanol group to make it more susceptible to nucleophilic attack by another silanol. The steric hindrance of the naphthyl groups would again be a major factor, likely requiring more active catalysts or higher reaction temperatures to achieve high molecular weight polymers.

The synthesis of polysiloxanes from sterically hindered dialkoxysilanes is a challenging area of polymer chemistry. The properties of the resulting polymers, such as their thermal stability, refractive index, and gas permeability, are highly dependent on the nature of the organic substituents. Polysiloxanes containing bulky aromatic groups like naphthalene are of interest for applications requiring high refractive indices and thermal stability. The catalytic polycondensation of this compound, if successfully achieved, could lead to novel materials with desirable optical and thermal properties. Research into catalysts for the polymerization of sterically hindered silanes is ongoing and is key to unlocking the potential of these challenging monomers. escholarship.org

Applications and Advanced Materials Research Incorporating Diethoxydi Naphthalen 1 Yl Silane

Precursor in Hybrid Organic-Inorganic Materials Synthesis

Diethoxydi(naphthalen-1-yl)silane is a bifunctional organosilane that holds significant promise as a precursor for the synthesis of advanced hybrid organic-inorganic materials. Its unique molecular architecture, which combines two hydrolyzable ethoxy groups with two bulky, photoactive naphthalene (B1677914) moieties, allows for its integration into a variety of material systems. The ethoxy groups provide a reactive pathway for the formation of stable siloxane (Si-O-Si) networks through hydrolysis and condensation reactions, characteristic of the sol-gel process. Simultaneously, the naphthalene groups impart desirable optical and electronic properties to the resulting materials, making them suitable for a range of advanced applications.

Sol-Gel Routes to Naphthalene-Functionalized Silica (B1680970) Networks and Composites

The sol-gel process is a versatile method for producing silica-based materials with tailored properties at low temperatures. uwjst.org.pk In this process, precursor molecules, such as this compound, undergo hydrolysis and polycondensation reactions to form a colloidal suspension, or "sol," which subsequently evolves into a continuous solid network, or "gel."

The incorporation of this compound into a sol-gel synthesis leads to the formation of a silica network that is covalently functionalized with naphthalene groups. The general reaction can be described as follows:

Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695).

Condensation: The newly formed silanol groups can then react with each other or with remaining ethoxy groups to form stable siloxane bridges (-Si-O-Si-), releasing water or ethanol as a byproduct. This process leads to the growth of a three-dimensional network.

The presence of the bulky naphthalene groups can influence the kinetics of the sol-gel process and the final structure of the silica network. These aromatic moieties can introduce steric hindrance, potentially leading to a more porous and open network structure compared to silica gels formed from smaller precursors like tetraethoxysilane (TEOS). The resulting naphthalene-functionalized silica materials can be processed into various forms, including monoliths, thin films, and powders, for diverse applications. Furthermore, these functionalized materials can be used to create composites, where the naphthalene-modified silica acts as a host matrix for other active components or as a reinforcing filler in a polymer matrix. For instance, such composites have been explored for the adsorption of polycyclic aromatic hydrocarbons like naphthalene from wastewater. nih.gov

Formation of Luminescent Hybrid Nanoparticles and Thin Films for Advanced Applications

The intrinsic photoluminescence of the naphthalene moiety makes this compound an attractive building block for the creation of luminescent hybrid nanoparticles and thin films. When incorporated into a silica matrix via the sol-gel process, the naphthalene units can act as isolated chromophores, preventing the fluorescence quenching that often occurs in the solid state of pure organic luminophores due to aggregation.

The synthesis of luminescent hybrid nanoparticles can be achieved through methods like the Stöber process or reverse microemulsion techniques, which allow for good control over particle size and morphology. mdpi.com By co-condensing this compound with a bulk silica precursor like TEOS, it is possible to tune the concentration of the naphthalene luminophores within the silica nanoparticles. This control over the dopant concentration is crucial for optimizing the luminescent properties of the nanoparticles.

These luminescent nanoparticles have potential applications in various fields:

Bio-imaging and Sensing: The bright and stable fluorescence of the naphthalene-functionalized silica nanoparticles could make them suitable as probes for biological imaging. The silica shell can be further functionalized with biomolecules to target specific cells or tissues.

Optoelectronic Devices: Luminescent thin films prepared from these materials could be integrated into light-emitting diodes (LEDs) or other optoelectronic devices. The silica matrix provides mechanical and thermal stability, while the naphthalene groups provide the light-emitting function.

Phosphorescence-based Sensors: Naphthalene derivatives are known to exhibit phosphorescence, which is sensitive to the local environment. Silica nanoparticles functionalized with naphthalene moieties have been investigated as potential phosphorescence sensors. mdpi.comnih.gov

The photoluminescent properties of these materials, such as their emission wavelength and quantum yield, are expected to be influenced by the specific substitution pattern on the naphthalene ring and the rigidity of the surrounding silica network.

Design of Silane-Crosslinked Polymeric Matrices with Tailored Properties

This compound can also be employed as a crosslinking agent to create functional polymeric matrices with enhanced properties. The silane's dual reactivity allows it to bridge polymer chains, forming a robust three-dimensional network. rsc.org This crosslinking process can significantly improve the mechanical strength, thermal stability, and chemical resistance of the original polymer. researchgate.netspecialchem.com

The general mechanism for silane (B1218182) crosslinking involves two main steps:

Grafting: The organosilane is first grafted onto the polymer backbone. This is often achieved through free-radical initiation, where a peroxide initiator abstracts a hydrogen atom from the polymer chain, creating a macroradical that can react with the silane.

Moisture Curing: The grafted polymer is then exposed to moisture, which hydrolyzes the alkoxy groups on the silane to form silanols. These silanols subsequently undergo condensation to form siloxane crosslinks between the polymer chains.

The incorporation of the naphthalene groups from this compound into the crosslinked polymer network can impart additional functionalities. For example, the presence of the aromatic naphthalene units could enhance the refractive index of the polymer, which is a desirable property for optical applications. Moreover, the bulky nature of the naphthalene groups might influence the packing of the polymer chains, potentially affecting properties such as gas permeability and viscoelasticity. The use of bifunctional silanes, having two alkoxy groups, can lead to different network structures compared to trifunctional silanes. mdpi.com

The properties of the resulting silane-crosslinked polymeric matrix can be tailored by controlling various parameters, including the type of polymer, the concentration of the silane crosslinker and initiator, and the curing conditions.

Integration into Optoelectronic and Photonic Devices

The unique combination of a processable silane and a photoactive aromatic core in this compound makes it a candidate for integration into optoelectronic and photonic devices. The naphthalene unit possesses interesting electronic properties that are relevant for applications in organic electronics.

Charge Transport Characteristics in Silane-Modified Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is critically dependent on the efficiency of charge transport through the organic material. ep2-bayreuth.deeuropean-mrs.com Naphthalene and its derivatives have been studied as organic semiconductors, and they are known to exhibit charge transport properties. aps.orgarxiv.org

By incorporating this compound into organic semiconductor formulations, it may be possible to influence their charge transport characteristics. The silane can be used in several ways:

As a surface modification agent: The silane can be used to treat the surface of the dielectric layer in an OFET. This can improve the ordering of the organic semiconductor molecules deposited on top, leading to enhanced charge carrier mobility.

As a binder in a polymer matrix: In polymer-based electronic devices, the silane could be used to crosslink the polymer matrix that hosts the organic semiconductor. google.com This can provide better morphological stability and improve the electronic coupling between the semiconductor domains.

The presence of the insulating but flexible siloxane linkages, if the silane is used as a crosslinker, could also impact charge transport. A balance would need to be struck between improved morphological stability and potential disruption of charge transport pathways.

Tunable Photoluminescence and Energy Transfer in Silane-Naphthalene Assemblies

The photoluminescent properties of naphthalene are well-established. When this compound is used to create assemblies, such as hybrid nanoparticles or thin films, the photoluminescence of these materials can be tuned. The emission properties of the naphthalene units can be sensitive to their local environment, including the polarity of the surrounding matrix and the proximity to other chromophores.

Furthermore, these silane-naphthalene assemblies can be designed to facilitate energy transfer processes. Energy transfer is a phenomenon where an excited "donor" molecule transfers its excitation energy to a nearby "acceptor" molecule. This process is highly distance-dependent and forms the basis of many sensing and light-harvesting applications.

In a system containing this compound, the naphthalene units can act as either donors or acceptors, depending on the other chromophores present. For example:

Naphthalene as a donor: If the silica matrix is co-doped with another organic dye or a lanthanide ion that has an absorption spectrum overlapping with the emission spectrum of naphthalene, efficient energy transfer from the excited naphthalene to the co-dopant can occur. This can be used to sensitize the emission of the acceptor, leading to tunable light emission from the material. researchgate.net

Naphthalene as an acceptor: Conversely, if the system contains a donor with a higher excitation energy, the naphthalene units can act as energy acceptors, leading to their characteristic fluorescence.

By carefully controlling the composition and structure of these silane-naphthalene assemblies, it is possible to create materials with tailored photoluminescence and energy transfer properties for applications in areas such as solid-state lighting, optical sensors, and down-conversion layers for solar cells. The study of naphthalene-diimide functionalized with donor moieties has shown that photoluminescence is a property of the whole molecule, highlighting the importance of molecular design in achieving desired optical properties. rsc.org

Light-Emitting Diodes and Waveguides with Silane-Incorporated Active Layers

The incorporation of specific organic molecules into the active layers of light-emitting diodes (OLEDs) and waveguides is a key strategy for enhancing their performance. While direct research on this compound in these applications is not extensively documented in publicly available literature, the known properties of its constituent parts—naphthalene and silane—provide a strong basis for its potential. Naphthalene derivatives are well-known for their blue emission and high photoluminescence quantum yields, making them suitable as emitter or host materials in OLEDs.

The silane functionality of this compound offers a versatile anchor for grafting these chromophores onto other materials or for forming a stable, cross-linked network within the active layer. This can lead to improved film morphology, enhanced thermal stability, and better charge transport properties. The ethoxy groups on the silicon atom can be hydrolyzed to form silanols, which can then condense to create a robust siloxane (Si-O-Si) network. This process can be utilized to create hybrid organic-inorganic layers with superior properties compared to purely organic films.

For waveguides, the ability to precisely tune the refractive index of the material is crucial. The incorporation of a high refractive index moiety like naphthalene into a silane matrix could allow for the fabrication of waveguides with tailored light-guiding properties. The silane's ability to form a stable, low-loss matrix is also advantageous for minimizing signal attenuation.

Advanced Sensing and Recognition Platforms

The unique combination of the fluorescent naphthalene group and the surface-reactive silane makes this compound a promising candidate for the development of advanced chemical sensors.

Design of Chemosensors Based on Naphthalene-Silane Interactions for Specific Analytes

The design of chemosensors often relies on the interaction of an analyte with a fluorescent molecule, leading to a change in the fluorescence signal (quenching or enhancement). Naphthalene and its derivatives are excellent fluorophores whose emission is sensitive to their local environment. This property can be harnessed to detect a variety of analytes. For instance, research has shown that naphthalene-based silica nanoparticles can act as highly sensitive fluorescent chemosensors for mercury ions in seawater. kfupm.edu.sa The fluorescence of the naphthalene moiety is quenched upon the addition of Hg2+ ions. kfupm.edu.sa Similarly, other naphthalene derivatives have been developed as "turn-on" fluorescent sensors for ions like aluminum (Al³⁺). rsc.org

By functionalizing a surface, such as a glass slide or a nanoparticle, with this compound, a robust sensing platform can be created. The silane end of the molecule covalently bonds to the surface, while the naphthalene groups are exposed to the sample. The interaction of a target analyte with the naphthalene group would then modulate its fluorescence, allowing for detection. The specificity of the sensor could be tailored by further modifying the naphthalene ring or by introducing other functional groups.

Optical Sensing Mechanisms Utilizing Functionalized Silane Architectures

The mechanism of optical sensing with functionalized silane architectures can take several forms. In the case of fluorescence-based sensing, the primary mechanism is the change in the electronic state of the fluorophore (naphthalene) upon interaction with an analyte. This can be due to electron transfer, energy transfer, or the formation of a new complex with different photophysical properties.

Another approach involves the use of silane-functionalized mesoporous materials like SBA-15. Researchers have grafted naphthalene derivatives onto the surface of SBA-15 to create optical sensors for anions like dichromate (Cr₂O₇²⁻) in water. nih.govresearchgate.net The high surface area of the porous material allows for a high concentration of sensing sites, leading to enhanced sensitivity. The fluorescence of the naphthalene derivative was found to be selectively quenched by dichromate ions, with a detection limit in the micromolar range. nih.gov

The general principle involves the immobilization of a reporter molecule (in this case, containing a naphthalene group) onto a solid support via a silane linker. This creates a durable and reusable sensor. The interaction between the target analyte and the immobilized reporter leads to a measurable optical response.

Functional Coatings and Surface Engineering

The ability of silanes to form robust, thin films on a variety of substrates makes them ideal for surface engineering applications, including the development of functional coatings.

Development of Anti-Reflective and Self-Cleaning Surfaces via Silane Deposition

Self-cleaning surfaces are often superhydrophobic, meaning they have a water contact angle greater than 150°. This causes water to form beads and roll off the surface, carrying away dirt and contaminants. Such surfaces are typically created by having a specific surface chemistry and a hierarchical micro/nanostructure. Silanes are frequently used to lower the surface energy of a material, which is a key requirement for hydrophobicity. researchgate.net By incorporating this compound into a coating formulation, the naphthalene groups would contribute to the organic, low-energy component of the surface, potentially leading to hydrophobic or even superhydrophobic properties if combined with appropriate surface texturing.

Enhancement of Adhesion and Durability in Composite Materials Using Silane Coupling Agents

Silane coupling agents are widely used to improve the adhesion between inorganic fillers (like glass fibers or silica particles) and organic polymer matrices in composite materials. These agents act as a molecular bridge at the interface, forming covalent bonds with the inorganic filler and physically or chemically interacting with the polymer matrix. This enhanced adhesion leads to improved mechanical properties, such as strength and durability, and better resistance to environmental degradation.

This compound, with its reactive ethoxy groups, can bond to the hydroxyl groups present on the surface of inorganic fillers. The naphthalene groups, being large and aromatic, can then interact with the polymer matrix through van der Waals forces and potentially pi-pi stacking interactions, especially in aromatic polymer matrices. This would lead to a stronger interface and improved stress transfer from the matrix to the filler. While data on the performance of this specific silane as a coupling agent is limited, the fundamental chemistry of silane coupling agents provides a strong theoretical basis for its effectiveness in enhancing the adhesion and durability of composite materials.

Emerging Research Directions and Future Prospects

Exploration of Diethoxydi(naphthalen-1-yl)silane in Bio-Inspired and Biomimetic Materials

The development of materials that mimic biological systems is a rapidly growing field. The structural characteristics of this compound make it a compelling candidate for creating bio-inspired materials. The naphthalene (B1677914) groups can facilitate π-π stacking interactions, similar to those found in biological macromolecules like DNA and proteins, which can be exploited to direct the self-assembly of materials into complex, hierarchical structures.

Furthermore, the silane (B1218182) core can be hydrolyzed to form silanol (B1196071) groups, which can then undergo condensation to create a polysiloxane network. This process is analogous to the biomineralization of silica (B1680970) by organisms like diatoms. The ability to form stable, structured inorganic networks under mild conditions is a key aspect of biomimetic material synthesis. The presence of the bulky naphthalene groups could also influence the porosity and surface properties of the resulting silica-based materials, potentially creating unique nano-architectures for applications in catalysis or as scaffolds for tissue engineering.

Sustainable and Green Chemistry Approaches for Silane Synthesis and Application

The synthesis of organosilanes is an area where green chemistry principles can have a significant impact. Traditional methods for creating silicon-carbon bonds can be energy-intensive and may use hazardous reagents. Research into more sustainable synthetic routes for compounds like this compound is a key focus.

One promising approach involves the direct synthesis from a dichlorodi(naphthalen-1-yl)silane precursor. researchgate.net This precursor can be synthesized through the lithiation of 1-bromonaphthalene (B1665260) followed by a reaction with tetrachlorosilane. researchgate.net The subsequent conversion of the dichlorosilane (B8785471) to this compound via alcoholysis with ethanol (B145695) presents a relatively straightforward and atom-economical route.

Future research will likely focus on developing catalytic methods that avoid the use of stoichiometric reagents and minimize solvent waste. The use of greener solvents and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, are also being explored for the synthesis of related organosilanes and could be applied to this compound. researchgate.net

Integration into Advanced Manufacturing Techniques (e.g., 3D Printing of Functional Materials)

The integration of functional molecules into advanced manufacturing processes like 3D printing is set to revolutionize the production of bespoke materials and devices. This compound's properties make it an intriguing component for the formulation of novel 3D printing resins.

Upon incorporation into a polymer matrix, the naphthalene groups can enhance the thermal stability and mechanical properties of the printed object. Furthermore, the photoactive nature of the naphthalene moiety could be harnessed for photopolymerization-based 3D printing techniques, where light is used to selectively cure the liquid resin. The silane's ability to act as a coupling agent can also improve the adhesion between organic polymers and inorganic fillers, which are often used to create composite materials with tailored properties for 3D printing.

Development of Multi-Stimuli Responsive Materials Incorporating Naphthalene-Silane Units

Multi-stimuli responsive materials, which can change their properties in response to external triggers like light, heat, or pH, are at the forefront of smart materials research. The unique combination of a silane core and naphthalene side groups in this compound provides a platform for designing such materials.

The naphthalene units are known to be fluorescent and can respond to changes in their local environment, making them useful as sensors. Materials incorporating this silane could exhibit changes in their optical properties in response to chemical or physical stimuli. The hydrolysis of the ethoxy groups on the silane is pH-dependent, which could be used to trigger changes in the material's structure or properties, such as swelling or degradation, in response to a specific pH. The development of a metallosupramolecular gel based on a pillararene hierarchical assembly that is multi-stimuli-responsive provides a framework for how such materials can be constructed. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Diethoxydi(naphthalen-1-yl)silane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between naphthol derivatives and ethoxysilanes. For example, analogous procedures (e.g., propargyl bromide coupling with naphthol in DMF using K₂CO₃ as a base) can be adapted, followed by solvent removal under reduced pressure . Purification may involve recrystallization or column chromatography, with purity verified via NMR, FTIR, or HPLC. Hydrolysis conditions (e.g., pH 4.1, 23-hour activation at room temperature) are critical to prevent premature condensation .

Q. Which analytical techniques are recommended for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters (e.g., triclinic system with lattice constants a = 8.765 Å, b = 11.426 Å, c = 14.197 Å) should align with established protocols . Refinement using SHELX software (e.g., SHELXL for small-molecule structures) ensures accuracy, with R-factor convergence below 5% indicating high reliability .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to enhance silane film formation in surface modification applications?

- Methodological Answer : A factorial design approach (e.g., varying silane concentration, APTES:GPTMS ratio, and hydrolysis time) is effective. For hybrid silanes, a 2:1 ratio of APTES:GPTMS at 2% concentration and 150-minute hydrolysis time maximizes contact angle (109.7°) and corrosion resistance . Statistical validation (R² > 0.8) and electrochemical impedance spectroscopy (EIS) are critical for assessing film integrity .

Q. What mechanistic insights exist for silane participation in catalytic hydrogenation or radical reactions?

- Methodological Answer : Kinetic studies (e.g., rate-limiting hydride transfer from silane to iron catalysts) reveal silane’s role in hydrogenation. Mechanistic probes include isotopic labeling (D/H exchange) and silane structural variation (e.g., triethylsilane vs. diphenylsilane) to assess steric/electronic effects. Quenching of alkyl radicals by thiols, amplified by iron coordination, is selectivity-determining .

Q. How do silane coupling agents influence mechanical properties in polymer composites?

- Methodological Answer : Surface treatment of nanoparticles (e.g., nano-SiO₂) with γ-methacryloxypropyltrimethoxy silane improves dispersion in HDPE matrices. Mechanical testing (compression, indentation) paired with finite element analysis (FEA) quantifies stress concentrations and Young’s modulus. Optimal coupling agent concentration (0.5–1.0 vol. %) balances interfacial adhesion and matrix flexibility .

Q. What safety protocols are essential during experimental handling of this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes . Toxicity data are limited, so treat the compound as a respiratory irritant and avoid inhalation. Store in dark, airtight containers to prevent hydrolysis .

Q. What challenges arise in determining critical physical properties (e.g., Tc, Pc) for silane derivatives?

- Methodological Answer : Historical data discrepancies (e.g., silane’s critical temperature from 1911 studies) highlight the need for modern validation via high-precision PVT measurements. Challenges include sample purity (e.g., avoiding Mg silicide byproducts) and instrumentation capable of handling low-boiling-point compounds (−111.9°C for silane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.